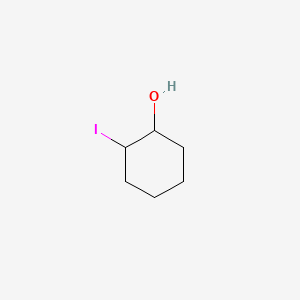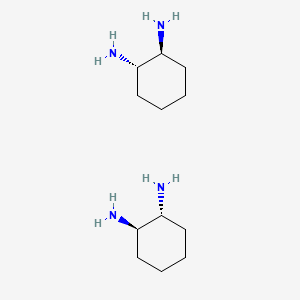
(1S,2S)-cyclohexane-1,2-diamine;(1R,2R)-cyclohexane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-trans-1,2-Diaminocyclohexane is an organic compound with the molecular formula C6H14N2. It is a chiral molecule, meaning it has two enantiomers that are mirror images of each other. This compound is widely used in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-trans-1,2-Diaminocyclohexane typically involves the hydrogenation of 1,2-dicyanocyclohexane. This reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as Raney nickel or palladium on carbon. The reaction conditions are crucial to ensure the complete reduction of the nitrile groups to primary amines.
Industrial Production Methods
In an industrial setting, the production of (+/-)-trans-1,2-Diaminocyclohexane follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions. The product is then purified through distillation or crystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-trans-1,2-Diaminocyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imines or nitriles.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(+/-)-trans-1,2-Diaminocyclohexane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is used in the synthesis of biologically active molecules and as a chiral auxiliary in asymmetric synthesis.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including anticancer drugs and antibiotics.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (+/-)-trans-1,2-Diaminocyclohexane involves its ability to form stable complexes with metal ions. This property is exploited in coordination chemistry and catalysis. The compound can also interact with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and electrostatic interactions, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
(+/-)-trans-1,2-Diaminocyclohexane can be compared with other similar compounds, such as:
1,2-Diaminoethane: A smaller analogue with similar reactivity but different steric properties.
1,2-Diaminopropane: Another analogue with an additional methyl group, affecting its reactivity and solubility.
Cyclohexane-1,2-diamine: A structural isomer with different spatial arrangement of the amino groups.
The uniqueness of (+/-)-trans-1,2-Diaminocyclohexane lies in its chiral nature and the ability to form stable complexes with metal ions, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C12H28N4 |
|---|---|
Molekulargewicht |
228.38 g/mol |
IUPAC-Name |
(1S,2S)-cyclohexane-1,2-diamine;(1R,2R)-cyclohexane-1,2-diamine |
InChI |
InChI=1S/2C6H14N2/c2*7-5-3-1-2-4-6(5)8/h2*5-6H,1-4,7-8H2/t2*5-,6-/m10/s1 |
InChI-Schlüssel |
FZXAAJAZYIPUGV-JLCFLTIHSA-N |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)N)N.C1CC[C@@H]([C@H](C1)N)N |
Kanonische SMILES |
C1CCC(C(C1)N)N.C1CCC(C(C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


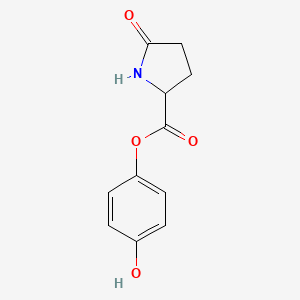
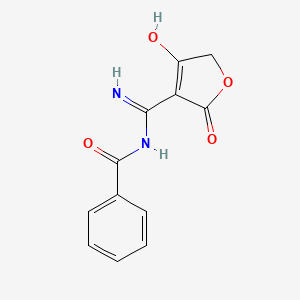

![[3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate](/img/structure/B12320914.png)
![3-[6-[[3,5-Dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B12320919.png)
![4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol](/img/structure/B12320929.png)
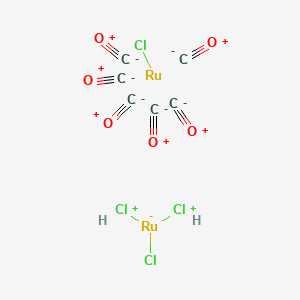

![6-hydroxy-7,14-dimethoxy-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12320952.png)
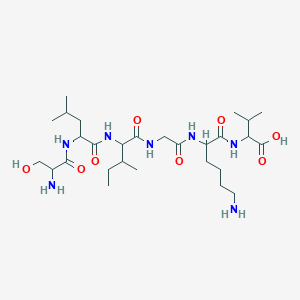
![1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);chloride;tetrafluoroborate](/img/structure/B12320955.png)
![[6-Methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate](/img/structure/B12320956.png)
![({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)[3-(hexadecyloxy)propoxy]phosphinic acid](/img/structure/B12320962.png)
